Oxaliplatin (cis-[(1R,2R)-1,2-cyclohexanediamine-N,N'] oxalato(2-)-O,O'] platinum) [] is a third-generation platinum-based anticancer drug []. Its unique diaminocyclohexane (DACH) carrier ligand distinguishes it from other platinum-based drugs like cisplatin and carboplatin []. Oxaliplatin plays a crucial role in scientific research, particularly in the field of oncology, as a potent chemotherapeutic agent. Its distinct mechanism of action and efficacy against various cancers make it a valuable tool for exploring novel therapeutic strategies.
Oxaliplatin is a platinum-based chemotherapeutic agent primarily used in the treatment of colorectal cancer. It belongs to a class of drugs known as alkylating agents, which work by interfering with the DNA replication process, ultimately leading to cancer cell death. The compound was first approved for clinical use in the late 1990s and has since become a standard treatment option for various malignancies.
Oxaliplatin is derived from the coordination of platinum with oxalic acid and a specific bidentate ligand, trans-1,2-diaminocyclohexane. This unique structure allows oxaliplatin to exhibit distinct pharmacological properties compared to other platinum compounds like cisplatin and carboplatin.
Chemically, oxaliplatin is classified as a platinum(II) complex. Its systematic name is (1R,2R)-N,N'-bis(2-amino-1,2-cyclohexanedicarboxamide)platinum(II) oxalate. It is categorized under antineoplastic agents due to its application in cancer therapy.
The synthesis of oxaliplatin typically involves several key steps:
The synthesis can yield varying amounts of oxaliplatin depending on the specific reaction conditions employed. Typical yields range from 70% to 90%, with purification processes being crucial for obtaining a pharmaceutical-grade product .
Oxaliplatin has a square planar geometry typical of platinum(II) complexes. Its molecular formula is C_{24}H_{42}N_4O_4Pt, and it features two oxalic acid moieties coordinated to the platinum center along with the trans-1,2-diaminocyclohexane ligand.
Oxaliplatin undergoes several important chemical reactions:
The binding kinetics of oxaliplatin-DNA adducts differ from those formed by cisplatin, with oxaliplatin forming more stable adducts that resist repair by cellular mechanisms .
The mechanism of action of oxaliplatin involves:
Studies indicate that oxaliplatin forms predominantly intra-strand cross-links compared to inter-strand cross-links seen with other platinum drugs, which contributes to its unique efficacy profile against certain tumors .
Oxaliplatin is primarily used in oncology for treating colorectal cancer, often in combination with other chemotherapeutic agents such as fluorouracil and leucovorin. Its effectiveness against cancer cells that have developed resistance to cisplatin makes it a valuable option in clinical settings.
Additionally, recent studies have explored innovative detection methods for monitoring oxaliplatin levels in biological samples using fluorescent probes, enhancing therapeutic monitoring during chemotherapy .
Oxaliplatin (C₈H₁₄N₂O₄Pt) belongs to the platinum-based antineoplastic class but features unique structural attributes that confer distinct pharmacological properties. Its molecular architecture centers on a square-planar platinum(II) ion coordinated to two distinct ligands: a bidentate trans-1,2-diaminocyclohexane (DACH) carrier ligand and a bidentate oxalate leaving group [8]. This contrasts sharply with cisplatin’s two ammine (NH₃) and two chloride ligands, and carboplatin’s cyclobutanedicarboxylate (CBDCA) leaving group with retained ammine ligands [4] [6].
The DACH ligand’s bulky hydrophobic cyclohexane ring creates steric hindrance that impedes DNA repair mechanisms, enhancing cytotoxicity in cisplatin-resistant cells [4]. Additionally, the chiral (1R,2R)-DACH configuration influences DNA adduct conformation, altering interactions with cellular proteins compared to cisplatin adducts [4] [8]. X-ray crystallography confirms this three-dimensional structure, though pseudosymmetry complicates structural interpretation [8].
Table 1: Structural Comparison of Platinum-Based Antineoplastics
Compound | Carrier Ligand | Leaving Group | Molecular Weight (g/mol) |
---|---|---|---|
Oxaliplatin | (1R,2R)-DACH | Oxalate | 397.3 |
Cisplatin | Two NH₃ groups | Two chlorides | 300.1 |
Carboplatin | Two NH₃ groups | CBDCA* | 371.3 |
*CBDCA: 1,1-Cyclobutanedicarboxylate
Oxaliplatin exhibits moderate aqueous solubility (∼7.9 mg/mL), sufficient for clinical formulation in 5% glucose solutions [3] [8]. It remains stable in pure water or glucose solutions for >40 days at 4°C, with minimal degradation. Conversely, organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) reduce its potency. While stable in anhydrous DMSO, oxaliplatin decomposes rapidly in DMSO-water mixtures (e.g., 10% water), forming hydroxido-DMSO-Pt(DACH) species via nucleophilic displacement [6]. This reaction involves DMSO coordination to platinum, displacing monodentate oxalate, and is accelerated by water-mediated hydrolysis [6].
Stability is also chloride-dependent. In chloride-containing solutions (e.g., saline), oxaliplatin degrades to Pt(DACH)Cl₂ through a ring-opened intermediate. Calcium and magnesium ions accelerate this degradation by binding to the anionic [Pt(DACH)oxCl]⁻ intermediate, reducing the rate of oxaliplatin reformation [1].
Table 2: Solubility and Stability Profiles
Solvent System | Solubility | Stability (4°C) | Key Degradation Products |
---|---|---|---|
5% Glucose (aqueous) | High | >40 days | None (intact) |
Anhydrous DMSO | Moderate | 48 hours (intact) | Trace Pt-DMSO adducts |
DMSO-Water (1:9) | High | Minutes-hours | [Pt(DACH)(OH)(DMSO)]⁺ |
0.9% Saline | Moderate | Precipitates form | Pt(DACH)Cl₂ |
Oxaliplatin undergoes extensive non-enzymatic biotransformation in physiological environments, distinct from cytochrome P450 metabolism [5] [7]. The primary pathway involves sequential displacement of the oxalate group:
Kinetic studies reveal rate constants for degradation:
The dihydrated complex [Pt(DACH)(H₂O)₂]²⁺ (DOC) forms in low-chloride environments and is highly reactive toward nucleophiles like DNA, glutathione, and methionine [7]. Though DOC exhibits greater cytotoxicity in vitro, intact oxaliplatin dominates in plasma ultrafiltrate during early pharmacokinetic phases, contributing primarily to DNA adduct formation [5] [7].
Table 3: Key Biotransformation Intermediates
Intermediate | Structure | Reactivity | Biological Significance |
---|---|---|---|
[Pt(DACH)oxCl]⁻ | Ring-opened monooxalato | Kinetically labile; binds Ca²⁺/Mg²⁺ | Precursor to Pt(DACH)Cl₂ |
Pt(DACH)Cl₂ | Dichloro complex | Moderately stable | Further hydrolysis to DOC |
[Pt(DACH)(H₂O)₂]²⁺ (DOC) | Dihydrated species | Highly DNA-reactive | Primary DNA-alkylating agent |
Platinum’s natural isotopic distribution (¹⁹⁴Pt: 32.9%, ¹⁹⁵Pt: 33.9%, ¹⁹⁶Pt: 25.3%, ¹⁹⁸Pt: 7.2%) complicates mass spectrometric analysis. Oxaliplatin’s [M+H]⁺ ions appear at m/z 397, 398, 399, and 401, with m/z 398 ([¹⁹⁵Pt]) being most abundant [5]. Tandem MS reveals characteristic fragmentation: loss of two HCOOH molecules yields the diagnostic ion at m/z 306 [5].
Stable isotope-labeled analogs like oxaliplatin-d₁₀ (deuterated DACH ligand) facilitate pharmacokinetic tracking. These isotopes retain chemical properties but shift MS signals (e.g., [M+H]⁺ at m/z 408), enabling differentiation from endogenous compounds [9]. Advanced LC-MS/MS methods using HILIC or cellulose columns achieve sensitive detection (LLOQ: 10 ng/mL) by separating intact oxaliplatin from biotransformation products [5]. Challenges include:
Table 4: Mass Spectrometric Parameters for Oxaliplatin
Technique | Precursor Ion ([M+H]⁺) | Product Ion | Collision Energy (eV) | Application |
---|---|---|---|---|
LC-MS/MS (QTRAP) | m/z 398 (¹⁹⁵Pt) | m/z 306 | 25 | Plasma/tissue quantification |
HILIC-ICP-MS | N/A (Pt-specific) | ¹⁹⁵Pt | N/A | Total platinum detection |
NanoSIMS | [¹⁹⁵Pt]⁺, [¹³C₂]⁻ | N/A | N/A | Subcellular distribution |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4